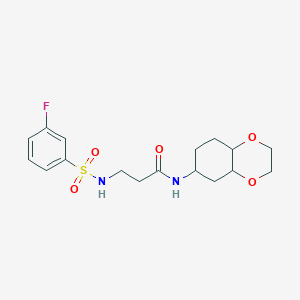

3-(3-fluorobenzenesulfonamido)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide

Description

This compound (CAS 1902957-87-2) features a propanamide backbone linked to an octahydro-1,4-benzodioxin moiety and a 3-fluorobenzenesulfonamido group. The octahydrobenzodioxin system contributes to conformational rigidity, likely influencing target binding and pharmacokinetic properties .

Properties

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-[(3-fluorophenyl)sulfonylamino]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN2O5S/c18-12-2-1-3-14(10-12)26(22,23)19-7-6-17(21)20-13-4-5-15-16(11-13)25-9-8-24-15/h1-3,10,13,15-16,19H,4-9,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLCBBJLVSZYTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)CCNS(=O)(=O)C3=CC=CC(=C3)F)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-fluorobenzenesulfonamido)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide represents a unique class of biologically active molecules with potential applications in medicinal chemistry. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

- Fluorobenzenesulfonamide : This moiety is known for its role in enhancing pharmacological properties, particularly in terms of solubility and binding affinity to biological targets.

- Octahydro-1,4-benzodioxin : This bicyclic structure is associated with various biological activities, including anti-inflammatory and analgesic effects.

- Propanamide : The amide group is crucial for the interaction with biological receptors.

The molecular formula is CHFNOS, and its molecular weight is approximately 342.41 g/mol.

Antimicrobial Properties

Research has indicated that compounds with sulfonamide groups exhibit significant antimicrobial activity. A study focusing on similar sulfonamide derivatives demonstrated their efficacy against various bacterial strains, suggesting that the fluorobenzenesulfonamide component may confer similar properties to this compound .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the sulfonamide and benzodioxin components significantly influence biological activity. For instance, variations in substituents on the phenyl ring have been shown to enhance selectivity and potency against specific biological targets .

In Vivo Studies

In vivo evaluations are crucial for understanding the pharmacokinetics and therapeutic potential of this compound. Preliminary data suggest that compounds with similar structures exhibit favorable absorption and distribution characteristics. For example, a study found that related compounds had a clearance rate of approximately 1045.5 ml/kg/hr, indicating efficient metabolism and excretion .

Case Study 1: Antimicrobial Activity Assessment

In a controlled study evaluating antimicrobial efficacy, derivatives of sulfonamides were tested against Staphylococcus aureus and Escherichia coli. Results showed that modifications to the fluorobenzenesulfonamide group significantly enhanced antibacterial potency compared to standard sulfonamides .

Case Study 2: Cardiac Electrophysiology

A series of experiments conducted on isolated rabbit hearts demonstrated that compounds similar to this compound could effectively prolong ERP without significant side effects on other cardiac ion channels. This suggests a potential therapeutic application in managing arrhythmias .

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | |

| Antiarrhythmic | Prolonged ERP in myocardial preparations | |

| Pharmacokinetics | Clearance rate: 1045.5 ml/kg/hr |

Structure-Activity Relationship Insights

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Key Observations:

- Electronic Effects : The 3-fluorobenzenesulfonamido group in the target compound provides strong electron-withdrawing properties, enhancing hydrogen-bond acceptor capacity compared to thioether (CAS 1902938-40-2) or dichlorophenyl (CAS 1902959-29-8) analogs. This may improve target affinity in receptor-binding applications .

- Lipophilicity : The dichlorophenyl analog (CAS 1902959-29-8) is more lipophilic (higher logP) than the target compound, which could influence membrane permeability and metabolic clearance.

Q & A

Q. What synthetic routes are reported for 3-(3-fluorobenzenesulfonamido)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide, and how can reaction yields be systematically optimized?

- Methodological Answer : Optimization should employ Design of Experiments (DoE) principles to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a fractional factorial design can reduce the number of trials while identifying critical interactions between parameters. Statistical analysis of variance (ANOVA) can isolate factors with the highest impact on yield . Computational pre-screening of reaction conditions using quantum chemical calculations (e.g., transition state analysis) can narrow experimental parameters, as demonstrated by ICReDD’s integrated computational-experimental workflows .

Q. What purification techniques are recommended for isolating this compound, given its structural complexity?

- Methodological Answer : Use membrane separation technologies (e.g., nanofiltration) or chromatographic methods (HPLC with C18 columns) tailored to sulfonamide derivatives. Solvent selection should prioritize polarity matching with the compound’s logP (predicted via software like ChemAxon). Post-purification, validate homogeneity using hyphenated techniques (LC-MS or GC-MS) and differential scanning calorimetry (DSC) to confirm melting point consistency .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of this compound under varying pH conditions?

- Methodological Answer : Perform density functional theory (DFT) calculations to model protonation states and evaluate electron density maps for reactive sites (e.g., sulfonamide group). Use software like Gaussian or ORCA to simulate pH-dependent degradation pathways. Pair results with experimental validation via UV-Vis spectroscopy at controlled pH buffers (e.g., 0.1 M phosphate buffers, pH 1–13) to correlate theoretical predictions with empirical stability profiles .

Q. What strategies resolve contradictions between in vitro bioactivity data and computational docking studies for this compound?

- Methodological Answer : Conduct binding free energy calculations (MM-PBSA/GBSA) to refine docking scores, accounting for solvation effects and conformational entropy. Validate with isothermal titration calorimetry (ITC) to measure actual binding affinities. If discrepancies persist, re-examine assay conditions (e.g., buffer ionic strength, protein purity) or consider off-target interactions via proteome-wide affinity profiling .

Q. How can researchers design a robust in vivo pharmacokinetic study for this compound, considering its benzodioxin moiety’s metabolic susceptibility?

- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution, incorporating hepatic CYP450 metabolism data (e.g., microsomal stability assays). For in vivo validation, employ LC-MS/MS to quantify plasma concentrations in rodent models, with sampling intervals aligned to predicted half-life. Monitor metabolites via high-resolution mass spectrometry (HRMS) to identify oxidation products at the benzodioxin ring .

Experimental Design & Data Analysis

Q. What statistical approaches are optimal for analyzing dose-response relationships in cytotoxicity assays involving this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate IC50 values, using tools like GraphPad Prism. For heterogeneous data, bootstrap resampling or Bayesian hierarchical models can quantify uncertainty. Cross-validate with cluster analysis (PCA or t-SNE) to identify outlier datasets caused by assay variability .

Q. How should reactor design be adapted for scaling up the synthesis of this compound while maintaining stereochemical integrity?

- Methodological Answer : Implement continuous-flow reactors with immobilized catalysts to enhance enantiomeric excess (ee). Use CFD simulations to model mixing efficiency and residence time distribution, ensuring laminar flow to prevent racemization. Monitor ee in real-time via inline FTIR or polarimetry .

Data Contradiction & Validation

Q. When NMR spectra conflict with X-ray crystallography data regarding molecular conformation, how should researchers proceed?

- Methodological Answer : Perform variable-temperature NMR to assess dynamic conformational changes in solution. Compare with solid-state DFT calculations based on crystallographic coordinates to identify solution-phase flexibility. If discrepancies persist, use NOESY/ROESY to probe through-space correlations and validate dominant conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.